[(4-Methanesulfonylphenyl)methyl](propan-2-yl)amine [(4-Methanesulfonylphenyl)methyl](propan-2-yl)amine
Brand Name: Vulcanchem
CAS No.: 1247066-78-9
VCID: VC2944184
InChI: InChI=1S/C11H17NO2S/c1-9(2)12-8-10-4-6-11(7-5-10)15(3,13)14/h4-7,9,12H,8H2,1-3H3
SMILES: CC(C)NCC1=CC=C(C=C1)S(=O)(=O)C
Molecular Formula: C11H17NO2S
Molecular Weight: 227.33 g/mol

[(4-Methanesulfonylphenyl)methyl](propan-2-yl)amine

CAS No.: 1247066-78-9

Cat. No.: VC2944184

Molecular Formula: C11H17NO2S

Molecular Weight: 227.33 g/mol

* For research use only. Not for human or veterinary use.

[(4-Methanesulfonylphenyl)methyl](propan-2-yl)amine - 1247066-78-9

Specification

CAS No. 1247066-78-9
Molecular Formula C11H17NO2S
Molecular Weight 227.33 g/mol
IUPAC Name N-[(4-methylsulfonylphenyl)methyl]propan-2-amine
Standard InChI InChI=1S/C11H17NO2S/c1-9(2)12-8-10-4-6-11(7-5-10)15(3,13)14/h4-7,9,12H,8H2,1-3H3
Standard InChI Key WTXDQJKQCADEHE-UHFFFAOYSA-N
SMILES CC(C)NCC1=CC=C(C=C1)S(=O)(=O)C
Canonical SMILES CC(C)NCC1=CC=C(C=C1)S(=O)(=O)C

Introduction

Chemical Structure and Properties

Structural Identification

(4-Methanesulfonylphenyl)methylamine contains several key structural features that define its chemical identity and potential reactivity. The compound consists of a 4-methanesulfonylphenyl group connected to an isopropylamine unit via a methylene bridge, creating a secondary amine structure.

ParameterInformation
Chemical Name(4-Methanesulfonylphenyl)methylamine
CAS Registry Number1247066-78-9
Molecular FormulaC₁₁H₁₇NO₂S
Molecular Weight227.33 g/mol
Functional GroupsSecondary amine, methanesulfonyl
Standard Purity≥95%

The methanesulfonyl (mesyl) group attached to the para position of the phenyl ring serves as a strong electron-withdrawing group, which significantly influences the electronic properties of the aromatic system. This structural arrangement creates a distinctive reactivity profile that separates this compound from other phenylalkylamine derivatives .

Physical Properties

Though specific experimental data for (4-Methanesulfonylphenyl)methylamine is limited in the available literature, its physical properties can be reasonably predicted based on structural analysis and comparison with related compounds:

PropertyExpected Characteristics
Physical StateCrystalline solid at room temperature
SolubilityModerately soluble in polar organic solvents; limited water solubility
StabilityRelatively stable under standard laboratory conditions
Storage RecommendationsCool, dry conditions in sealed containers

The presence of the methanesulfonyl group typically enhances hydrogen bonding capabilities and can affect the compound's solubility profile compared to non-sulfonylated analogs .

Synthetic Approaches

Reductive Amination Pathway

A promising approach might involve reductive amination between 4-methanesulfonylbenzaldehyde and isopropylamine, followed by appropriate reduction conditions. This methodology aligns with common procedures for secondary amine synthesis .

Nucleophilic Substitution

Another potential route involves nucleophilic substitution using 4-methanesulfonylbenzyl halides (particularly bromides or chlorides) and isopropylamine under appropriate base conditions. This approach parallels methods used for related compounds in the literature .

Preparation Considerations

The synthesis of secondary amines such as (4-Methanesulfonylphenyl)methylamine typically requires careful attention to reaction conditions to maximize yield and purity. The preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides represents one established methodology that could be adapted for this specific target molecule .

Synthetic ParameterConsideration
Temperature ControlCritical for selectivity; typically 23-60°C depending on step
Solvent SelectionDMF commonly employed for similar reactions
Base SelectionK₂CO₃ often used in alkylation steps
PurificationChromatographic techniques typically necessary

Related Compounds and Structural Analogs

Structural Analogues

Several compounds bearing structural similarities to (4-Methanesulfonylphenyl)methylamine have been identified and studied:

  • 2-(4-Methanesulfonylphenyl)propan-1-amine hydrochloride (CAS: 1423032-68-1) - Features a similar methanesulfonylphenyl core but with a different amine positioning .

  • (2R)-1-(4-methylsulfanylphenyl)propan-2-amine (CAS: 12006733) - Contains a methylsulfanyl group rather than methanesulfonyl, providing insight into how sulfur oxidation state affects properties .

  • N-methyl-1-[4-(methylsulfanyl)phenyl]propan-2-amine - Another related structure with a methylsulfanyl group instead of methanesulfonyl, offering comparison between sulfinyl and sulfonyl moieties .

  • 2-(4-Methylphenyl)propan-2-amine - A simplified analog lacking the sulfonyl functionality, allowing assessment of the sulfonyl group's impact on physicochemical properties .

Pharmaceutical Relevance of Related Structures

Compounds containing the methanesulfonylphenyl group have demonstrated pharmaceutical relevance, suggesting potential applications for (4-Methanesulfonylphenyl)methylamine:

  • AZD5438 (4-(1-isopropyl-2-methyl-1H-imidazol-5-yl)-N-(4-(methylsulfonyl)phenyl)pyrimidin-2-amine) - A small molecule drug candidate that reached Phase I clinical trials, featuring a 4-methylsulfonylphenyl group as a key structural component .

  • N-(4-methylsulfonylphenyl)-5-nitro-6-[4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]pyrimidin-4-amine - A complex heterocyclic compound containing the 4-methylsulfonylphenyl motif, demonstrating its use in advanced pharmaceutical structures .

The recurring presence of 4-methanesulfonylphenyl moieties in pharmaceutically relevant compounds suggests potential value for (4-Methanesulfonylphenyl)methylamine in medicinal chemistry applications .

Pharmacological Considerations

Structure-Based Predictions

The structure of (4-Methanesulfonylphenyl)methylamine contains features that suggest potential pharmacological relevance:

Structural FeaturePotential Pharmacological Significance
Secondary AmineHydrogen bond donor capability; potential for modification
Methanesulfonyl GroupHydrogen bond acceptor; modulates lipophilicity; metabolic stability
Isopropyl GroupContributes hydrophobicity; potential stereochemical interactions
Phenyl Ringπ-stacking interactions with protein targets; scaffold for substitution

These features collectively suggest potential interactions with biological targets, though specific activity profiles would require experimental validation .

Chemical Stability Considerations

The methanesulfonyl group generally confers specific stability characteristics that can be advantageous in pharmaceutical applications:

  • Resistance to certain metabolic transformations

  • Enhanced chemical stability compared to some other sulfur-containing groups

  • Specific electronic influence on neighboring functional groups

  • Altered hydrogen bonding patterns compared to non-sulfonylated analogs

These properties may contribute to the compound's potential utility in pharmaceutical research and development contexts .

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